N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-14H,15H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFMCOXJGPGTEK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzo[d]thiazole moiety
- Pyridin-3-ylmethyl group
- Cinnamide core
These structural components contribute to its unique chemical properties and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Cellular Pathway Alteration : By modulating key pathways, it can affect cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell type.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory therapy.
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-yl)acetamide | Structure | Moderate anticancer activity |
| N-(4-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)methylamine | Structure | Anti-inflammatory properties |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)benzamide | Structure | Antimicrobial activity |
Comparison with Similar Compounds
Structural Analogues from the BZTcin Series ()
The BZTcin series includes benzothiazole-linked acrylamide derivatives, such as N-(benzo[d]thiazol-2-yl)cinnamamide (BZTcin1) . Key differences include:
- Substituent Effects : The target compound introduces a 4-fluoro group on the benzothiazole and a pyridin-3-ylmethyl group, whereas BZTcin1 lacks these substituents. Fluorination typically increases lipophilicity and resistance to oxidative metabolism .
- Physical Properties : BZTcin1 has a melting point of 229–234°C, while the fluorinated analogue’s melting point is expected to be higher due to enhanced molecular rigidity and intermolecular interactions.
- Synthetic Complexity : The pyridin-3-ylmethyl substitution in the target compound likely requires additional synthetic steps compared to BZTcin1, which is synthesized via straightforward coupling and purification .
Table 1: Comparative Physicochemical Properties
*TZD = Thiazolidinedione
Thiazolidinedione Derivatives ()
Compounds like GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) share the 4-fluorobenzo[d]thiazol-2-yl group but differ in core structure:
- Backbone Variation : GB30 uses a thiazolidinedione (TZD) warhead, whereas the target compound employs a cinnamamide scaffold. The TZD group in GB30 is associated with histone-binding activity, while the cinnamamide backbone may prioritize different biological targets .
- Bioactivity : GB30 exhibits a high HPLC purity (95.28%) and LCMS-confirmed molecular mass, suggesting robust stability. The target compound’s pyridin-3-ylmethyl group could modulate solubility and membrane permeability compared to GB30’s acetamide linkage .
Pyridine-3-carboxamide Analogs ()
The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide shares a pyridine-carboxamide motif but lacks the benzothiazole and cinnamamide groups. Key contrasts include:
- Pharmacophore Design : The target compound’s dual heterocyclic system (benzothiazole + pyridine) may offer multi-target engagement, unlike the simpler pyridine-3-carboxamide scaffold in , which is optimized for antibacterial activity .
- Halogen Effects : The 4-chloro substituent in ’s compound vs. 4-fluoro in the target compound: Fluorine’s smaller size and stronger electronegativity could reduce steric hindrance and improve target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
